N-Benzyl-4-[(2-bromoacetyl)amino]benzamide
CAS No.: 1138443-44-3
Cat. No.: VC2645638
Molecular Formula: C16H15BrN2O2
Molecular Weight: 347.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1138443-44-3 |
|---|---|
| Molecular Formula | C16H15BrN2O2 |
| Molecular Weight | 347.21 g/mol |
| IUPAC Name | N-benzyl-4-[(2-bromoacetyl)amino]benzamide |
| Standard InChI | InChI=1S/C16H15BrN2O2/c17-10-15(20)19-14-8-6-13(7-9-14)16(21)18-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,21)(H,19,20) |
| Standard InChI Key | AIDNFMKEXWJEHC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)CBr |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)CBr |
Introduction
N-Benzyl-4-[(2-bromoacetyl)amino]benzamide is an organic compound belonging to the benzamide family, characterized by the presence of a benzyl group and a bromoacetyl functional group. Structurally, it is defined as a derivative of benzamide with a substitution at the para position of the benzene ring by a bromoacetyl amide group. This compound has potential applications in medicinal chemistry due to its structural features that allow for interactions with various biological targets.
Synthesis of N-Benzyl-4-[(2-bromoacetyl)amino]benzamide
The synthesis of this compound typically involves the following steps:
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Preparation of the Benzamide Core: The starting material, 4-aminobenzamide, is reacted with bromoacetyl bromide in the presence of a base such as triethylamine.
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Addition of the Benzyl Group: Benzyl chloride or benzyl bromide is introduced to form the final compound through nucleophilic substitution.
Reaction Scheme:
Applications in Medicinal Chemistry
N-Benzyl-4-[(2-bromoacetyl)amino]benzamide has attracted attention for its potential biological activities, including:
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Antimicrobial Activity: The presence of a bromoacetyl group enhances its ability to interact with microbial enzymes.
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Anticancer Potential: Benzamide derivatives are known to inhibit enzymes like histone deacetylases (HDACs), which are involved in cancer progression.
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Enzyme Inhibition: The compound may act as an electrophilic inhibitor due to its bromoacetyl moiety.
Table 2: Biological Activities of Related Compounds
| Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Selective inhibition of cancer cell lines |
Structural Analysis and Characterization
The compound can be characterized using standard analytical techniques:
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NMR Spectroscopy: Provides detailed information about hydrogen and carbon environments.
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Key signals include aromatic protons (~7–8 ppm) and methylene protons from the benzyl group (~3–5 ppm).
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IR Spectroscopy: Confirms functional groups.
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Amide stretching (~1650 cm⁻¹) and C-Br stretching (~500–600 cm⁻¹).
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
Future Directions for Research
Further research on N-Benzyl-4-[(2-bromoacetyl)amino]benzamide could explore:
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Optimization for Drug Development: Modifications to improve selectivity and potency.
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Toxicity Studies: Evaluation of safety profiles in vivo.
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Mechanistic Studies: Understanding interactions with biological targets.
Table 3: Research Priorities
| Area | Description |
|---|---|
| Drug Optimization | Enhancing pharmacokinetics |
| Toxicity Evaluation | Determining cytotoxicity thresholds |
| Mechanistic Insights | Enzyme binding studies |
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